N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide
Description
N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidinone ring and a methoxybenzamide group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-9-5-3-2-4-8(9)12(17)13-14-10(15)6-7-11(14)16/h2-5H,6-7H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIMYPNPMZOIMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2,5-dioxopyrrolidin-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and dimethylformamide .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, reduced pyrrolidinone derivatives, and substituted benzamide derivatives .
Scientific Research Applications
N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used to improve monoclonal antibody production.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Utilized in the synthesis of biologically active molecules.
Uniqueness
N-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
